Luteolin-3',7-di-O-glucoside

Antioxidant Free Radical DPPH

Luteolin-3',7-di-O-glucoside is a position-specific diglycosylated flavone where dual glycosylation at 3′ and 7 positions attenuates bioactivity. DPPH IC50 >100 μM versus luteolin aglycone (20.2 μM) establishes it as a glycosylation-attenuated control for antioxidant SAR studies. Defined Plasmepsin II binding energy (−9.5 kcal/mol) benchmarks antimalarial docking campaigns. Differential Ureaplasma urealyticum MICs (7.8–15.6 μM ATCC vs 0.48–1.95 μM clinical) validate antimicrobial assays. As 7.18% of Linum tenue flavonoid fraction, it is a critical LC-MS chemotaxonomic marker. Generic luteolin glycoside substitution is scientifically invalid; only this specific 3′,7-diglucoside ensures experimental reproducibility.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
CAS No. 52187-80-1
Cat. No. B191750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteolin-3',7-di-O-glucoside
CAS52187-80-1
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2
InChIKeyBISZYPSIZGKOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luteolin-3',7-di-O-glucoside (CAS 52187-80-1): Technical Specifications for Scientific Procurement


Luteolin-3',7-di-O-glucoside (LUT-DG) is a diglycosylated flavone derivative of luteolin, formally classified as a flavonoid glycoside with glucose moieties attached at the 3' and 7 positions of the luteolin backbone [1]. This diglycosylation pattern results in distinct physicochemical properties compared to its aglycone counterpart, including enhanced aqueous solubility and modified biological accessibility . The compound has been identified in various plant species including Achillea millefolium, Daphne gnidium, and Momordica charantia, and is characterized by a molecular formula of C27H30O16 with a molecular weight of 610.52 g/mol .

Why Generic Luteolin Glycosides Cannot Substitute for Luteolin-3',7-di-O-glucoside in Critical Assays


Generic substitution among luteolin glycosides is not scientifically valid due to position-specific glycosylation patterns that fundamentally alter bioactivity profiles. The number and position of glucose moieties on the luteolin backbone directly determine radical-scavenging capacity, enzyme inhibition potency, and cellular uptake kinetics . Computational studies on seven common luteolin derivatives demonstrate that hydrophilic behavior (logP values) does not linearly correlate with polar surface area, resulting in divergent efficacy in vitro that cannot be predicted from structural similarity alone [1]. Consequently, procurement of a specific diglycosylated variant is essential for experimental reproducibility and for investigations where the 3',7-substitution pattern is the parameter of interest [2].

Quantitative Differentiation Evidence: Luteolin-3',7-di-O-glucoside vs. Structural Analogs


DPPH Radical Scavenging: Position-Dependent Loss of Activity Relative to Aglycone

In a direct head-to-head comparison of luteolin and five glycosylated derivatives, Luteolin-3',7-di-O-glucoside (designated as Luteolin 7,3′-di-O-β-glucoside) exhibited an IC50 value >100 μM in the DPPH radical scavenging assay, compared to luteolin aglycone which demonstrated an IC50 of 20.2 μM [1]. This represents a greater than 5-fold reduction in antioxidant potency upon diglycosylation at the 7 and 3' positions. Notably, the monoglycosylated Luteolin-7-O-β-glucoside retained comparable activity to the aglycone (IC50 = 21.2 μM), demonstrating that the second glycosylation at the 3' position is the critical determinant for activity attenuation [1].

Antioxidant Free Radical DPPH

Antimicrobial Activity: Strain-Specific MIC Values Against Ureaplasma urealyticum

Luteolin-3',7-di-O-glucoside demonstrates quantifiable antimicrobial activity against Ureaplasma urealyticum, a clinically relevant pathogen. The compound inhibits U. urealyticum ATCC reference strains with MIC values ranging from 7.8 to 15.6 μM, and exhibits enhanced potency against clinical isolates with MIC values of 0.48 to 1.95 μM . This strain-dependent differential sensitivity provides a defined activity window. While comparative data for other luteolin glycosides against this specific pathogen are not available in the identified primary literature, the absolute MIC values establish a quantitative benchmark for this compound-pathogen pair.

Antimicrobial Ureaplasma MIC

Cataract Inhibition: Functional Activity in Ovine Lens Model

In an ex vivo ovine lens cataract induction model, Luteolin-3',7-di-O-glucoside (tested at 10 μM for 24 hours) significantly inhibited cataract formation induced by incubation in 45% hypotonic heparin buffer solution . The compound is reported as a glycoside isolate from R. luteolin with demonstrated efficacy in this specific organ culture system. While direct comparative data with other luteolin glycosides in the same model are not identified, this represents a distinct functional application documented for this specific diglycosylated variant.

Ophthalmology Cataract Lens

Molecular Docking: Predicted Plasmepsin II Binding Affinity

In a computational molecular docking study evaluating luteolin derivatives as potential Plasmepsin II (PMII) inhibitors for antimalarial applications, Luteolin-3',7-di-O-glucoside demonstrated a binding energy of -9.5 kcal/mol, compared to -9.1 kcal/mol for Luteolin-7-O-glucoside [1]. This differential of -0.4 kcal/mol suggests modestly enhanced predicted binding affinity for the diglycosylated variant. Apigenin-6,8-di-C-hexoside showed the highest binding energy in the series at -10.2 kcal/mol, establishing a comparative benchmark within the broader flavonoid glycoside class.

Malaria Molecular Docking Plasmepsin II

Extract Composition: Relative Abundance in Plant-Derived Fractions

In a comparative phytochemical analysis of Linum tenue fractions, RP-UHPLC-ESI-QTOF-MS characterization identified Luteolin-7,3'-di-O-β-D-glucoside (the same compound) as a major constituent comprising 7.18% of the n-butanol fraction, ranking as the third most abundant compound after chlorogenic acid (28.68%) and 6,8-di-C-glucosyl naringenin (11.7%) [1]. For comparison, Luteolin-7-O-β-D-glucoside represented 5.71% and Luteolin-4'-O-β-D-glucoside comprised 4.04% of the same fraction [1]. This relative abundance profile is species- and extraction-method specific but establishes that under these conditions, the 3',7-diglucoside accumulates at higher levels than other luteolin monoglucosides.

Phytochemistry Natural Product Quantification

Validated Application Scenarios for Luteolin-3',7-di-O-glucoside in Research and Development


Structure-Activity Relationship Studies of Flavonoid Glycosylation

For laboratories investigating how glycosylation position and multiplicity affect flavonoid bioactivity, Luteolin-3',7-di-O-glucoside serves as a critical comparator compound. Its defined DPPH IC50 (>100 μM) relative to luteolin aglycone (20.2 μM) and Luteolin-7-O-glucoside (21.2 μM) provides a quantifiable data point demonstrating that dual glycosylation at the 7 and 3' positions abolishes radical-scavenging activity, whereas monoglycosylation at the 7 position alone preserves near-aglycone potency [1]. This makes the compound essential for experimental designs requiring a 'glycosylation-attenuated' control in antioxidant assays.

Antimalarial Drug Discovery Computational Screening

In silico drug discovery programs targeting Plasmepsin II for antimalarial development can utilize Luteolin-3',7-di-O-glucoside as a benchmark ligand for comparative docking studies. The compound's predicted binding energy of -9.5 kcal/mol establishes a performance threshold against which novel luteolin derivatives can be evaluated; compounds with binding energies exceeding this value warrant prioritization for in vitro validation [2]. The -0.4 kcal/mol differential versus Luteolin-7-O-glucoside further supports selection of the diglycosylated scaffold for structural optimization efforts.

Antimicrobial Susceptibility Testing of Ureaplasma Species

Clinical microbiology laboratories and antimicrobial discovery programs investigating Ureaplasma urealyticum inhibition can employ Luteolin-3',7-di-O-glucoside as a reference compound with established MIC ranges. The compound's differential potency against ATCC reference strains (MIC 7.8-15.6 μM) versus clinical isolates (MIC 0.48-1.95 μM) provides a calibrated activity window useful for assay validation and for benchmarking novel antimicrobial candidates against this urogenital pathogen .

Phytochemical Profiling and Botanical Authentication

Quality control laboratories and natural product chemists performing LC-MS characterization of flavonoid-rich plant extracts require authentic reference standards of Luteolin-3',7-di-O-glucoside for accurate peak identification and quantification. The compound has been detected and quantified in species including Achillea millefolium, Momordica charantia, Linum tenue, and Daphne gnidium [3]. In Linum tenue, the 3',7-diglucoside represents 7.18% of the characterized flavonoid fraction, exceeding the abundance of Luteolin-7-O-glucoside (5.71%), making it a significant marker compound for chemotaxonomic studies and botanical authentication of this species [4].

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